
1,3-Dimethylthymine
概要
説明
1,3-Dimethylthymine (CAS 4401-71-2) is a methylated derivative of thymine, where methyl groups are attached to the N1 and N3 positions of the pyrimidine ring. Its molecular formula is C₇H₁₀N₂O₂, with a molecular weight of 154.17 g/mol. This compound is synthesized via alkylation of thymine, as demonstrated in studies where methylation reactions yield this compound as a major product (52% yield under optimized conditions) . Key spectroscopic data includes:
- ¹H-NMR (DMSO-d₆): δ 7.56 (s, 1H), 3.26 (s, 3H, N1-CH₃), 3.16 (s, 3H, N3-CH₃), 1.79 ppm (s, 3H, C5-CH₃) .
- ¹³C-NMR: δ 163.4 (C4=O), 151.3 (C2=O), 140.7 (C6), 107.1 (C5), with methyl carbons at 36.1 (N1-CH₃), 27.4 (N3-CH₃), and 12.5 ppm (C5-CH₃) .
The compound is of interest in photochemistry, oxidative repair studies, and as a model for understanding methylation effects on nucleic acid reactivity.
準備方法
Classical Alkylation of Thymine Using Methylating Agents
The alkylation of thymine with methylating agents under basic conditions represents the most traditional approach to synthesizing 1,3-dimethylthymine. This method involves the sequential or simultaneous methylation of the N1 and N3 positions of thymine.
Reagents and Reaction Conditions
Methyl iodide (CH₃I) and dimethyl sulfate (DMS) are the predominant methylating agents employed. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with inorganic bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) facilitating deprotonation . For example, thymine reacts with excess methyl iodide in DMF at 60–80°C for 12–24 hours, yielding this compound with purities exceeding 90%.
Mechanistic Insights
The reaction proceeds via nucleophilic substitution, where the deprotonated nitrogen atoms at positions 1 and 3 of thymine attack the electrophilic methyl groups of the alkylating agent. The use of a strong base ensures complete deprotonation, while the solvent stabilizes intermediates and enhances reaction kinetics .
Yield Optimization
Yields are highly dependent on stoichiometry and temperature. A molar ratio of thymine to methyl iodide of 1:2.5 achieves optimal methylation, with prolonged reaction times (≥18 hours) minimizing residual mono-methylated byproducts. However, dimethyl sulfate, though less toxic than methyl iodide, requires careful pH control to avoid hydrolysis .
One-Pot Synthesis Using the Bredereck-Simchen Reagent
A streamlined alternative to classical alkylation involves the Bredereck-Simchen reagent [tert-butyloxy-bis(dimethylamino)methane], enabling a single-step synthesis from N-methylpropionamide .
Reaction Protocol
Heating a mixture of N-methylpropionamide and the Bredereck-Simchen reagent at 100–120°C for 6–8 hours directly yields this compound . This method circumvents the need for sequential methylation and simplifies purification, as byproducts such as tert-butanol and dimethylamine are volatile and easily removed .
Advantages Over Traditional Methods
The one-pot approach reduces reaction steps and eliminates the use of hazardous alkylating agents. Reported yields range from 75% to 85%, with purity levels suitable for most analytical applications .
Limitations
The cost and availability of the Bredereck-Simchen reagent may limit scalability for industrial applications. Additionally, side reactions involving over-alkylation or decomposition at elevated temperatures necessitate precise temperature control.
Phase-Transfer Catalyzed Alkylation
Phase-transfer catalysis (PTC) offers an efficient method for alkylating thymine under mild conditions, particularly in biphasic systems .
Catalytic System and Conditions
Tetrabutylammonium bromide (TBAB) is commonly used as the phase-transfer catalyst. The reaction occurs in a water-organic solvent (e.g., dichloromethane) mixture, with aqueous sodium hydroxide as the base . Methyl iodide is introduced gradually to maintain a molar excess, and the reaction proceeds at room temperature for 8–10 hours .
Efficiency and Selectivity
PTC enhances interfacial contact between reactants, accelerating methylation. Yields of 80–88% are reported, with minimal dimerization or side-product formation . The method’s mild conditions make it preferable for heat-sensitive substrates.
Comparative Analysis of Preparation Methods
The table below summarizes key parameters of the three primary synthesis routes:
Method | Reagents | Conditions | Yield (%) | Purity (%) | Scalability |
---|---|---|---|---|---|
Classical Alkylation | CH₃I/DMS, K₂CO₃/NaH, DMF/DMSO | 60–80°C, 12–24 hrs | 70–90 | 85–95 | Moderate |
Bredereck-Simchen Reagent | N-methylpropionamide, Bredereck reagent | 100–120°C, 6–8 hrs | 75–85 | 90–98 | Limited |
Phase-Transfer Catalysis | CH₃I, TBAB, NaOH, dichloromethane | Room temp, 8–10 hrs | 80–88 | 88–93 | High |
化学反応の分析
1,3-Dimethylthymine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups, especially under basic conditions.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
DNA Repair Studies
1,3-Dimethylthymine serves as a model compound in studying DNA repair mechanisms. Research indicates that it can be recognized and repaired by specific enzymes known as dioxygenases, such as AlkB and its human homologs (ABH2 and ABH3). These enzymes facilitate oxidative demethylation processes that revert 1,3-DMT back to thymine.
- Key Findings :
Mutagenesis Research
The presence of 1,3-DMT in DNA raises important questions regarding its mutagenic potential. Methylation of nucleobases can lead to mispairing during DNA replication, resulting in mutations. Studies have shown that 1,3-DMT can contribute to mutation accumulation in long-lived cells.
- Research Insights :
Biological Studies
In biological contexts, understanding the effects of methylation on cellular responses is critical. 1,3-DMT provides insights into how cells recognize and respond to damaged DNA.
- Implications :
Comparative Analysis with Related Compounds
To contextualize the applications of 1,3-DMT, it is useful to compare it with other methylated nucleobases:
Compound | Methylation Sites | Repair Enzymes | Mutagenic Potential |
---|---|---|---|
This compound | C5 and C7 | AlkB, ABH2, ABH3 | Moderate |
3-Methylthymine | C5 | AlkB | High |
1-Methyladenine | N1 | AlkB | High |
This table highlights how variations in methylation patterns influence repair mechanisms and mutagenic risks.
Case Studies
Several case studies have documented the role of methylated nucleobases like 1,3-DMT in various experimental settings:
- Study on Repair Mechanisms : A study demonstrated that both bacterial and human AlkB proteins could repair 1,3-DMT lesions effectively under controlled laboratory conditions . This finding underscores the potential for using such compounds as tools for studying DNA repair pathways.
- Mutagenesis Investigation : Research exploring the mutagenic effects of methylated lesions found that cells harboring 1,3-DMT showed increased mutation rates compared to those without such modifications . This highlights the relevance of studying these compounds in cancer research.
作用機序
The mechanism by which 1,3-Dimethylthymine exerts its effects involves interactions with nucleic acids. The methyl groups at positions 1 and 3 influence the compound’s ability to form hydrogen bonds and stack with other nucleobases. This can affect the overall stability and conformation of DNA and RNA structures. Additionally, the compound’s reactivity with radicals and other reactive species can lead to modifications in nucleic acid sequences, impacting gene expression and cellular functions .
類似化合物との比較
Key Observations :
- Methylation Position: N1/N3 methylation in 1,3-dimethylthymine enhances photostability compared to mono-methylated analogs. For example, UV irradiation of this compound derivatives produces 1,2-adducts (36–42% yield), whereas 5-methoxy-1,3-dimethyluracil forms cyclobutane dimers (29% yield) .
- Reactivity with Ozone : this compound exhibits higher reactivity (rate constant order: this compound > 5-bromo-6-methyluracil > thymine) due to electron-donating methyl groups facilitating ozone attack .
- Synthetic Accessibility : this compound is preferentially formed over 1-methylthymine and 3-methylthymine under controlled alkylation conditions .
Photochemical Behavior
- This compound Derivatives :
- Thymine vs. This compound :
Oxidative and Radical Reactivity
- Ozone Reactivity : this compound reacts faster with ozone than thymine or 5-hydroxy-1,3,6-trimethyluracil, attributed to methyl groups lowering activation energy .
- Radical Addition : Hydroxymethyl radicals (.CH₂OH) react with this compound to form C5-adducts, whereas 1,3-dimethyluracil undergoes C6-addition, highlighting positional selectivity influenced by methylation .
生物活性
1,3-Dimethylthymine (DMT) is a methylated derivative of thymine, a nucleobase found in DNA. Understanding its biological activity is crucial for assessing its potential applications in biochemistry and molecular biology. This article explores various aspects of DMT's biological activity, including its interaction with DNA repair mechanisms, mutagenicity, and potential therapeutic implications.
Chemical Structure and Properties
This compound is characterized by two methyl groups attached to the nitrogen atoms at positions 1 and 3 of the thymine ring. Its chemical formula is C₇H₉N₂O₂, and it has a molecular weight of 153.16 g/mol. The structural modification from thymine may influence its biological interactions, particularly in nucleic acid metabolism.
DNA Repair Mechanisms
DMT's role in DNA repair has been investigated in various studies. The compound can be recognized and repaired by specific enzymes involved in the oxidative demethylation process. For instance, AlkB homologs (hABH2 and hABH3) have been shown to effectively repair methylated lesions in DNA, including those involving 3-methylthymine (3-meT) and 1-methylguanine (1-meG) .
Table 1: Repair Efficiency of AlkB Homologs on Methylated Bases
Methylated Base | Enzyme | Repair Efficiency (%) |
---|---|---|
3-methylthymine | hABH2 | High |
3-methylthymine | hABH3 | Moderate |
1-methylguanine | hABH2 | High |
1-methylguanine | hABH3 | Low |
The repair efficiency varies based on the type of lesion and the specific enzyme involved. Studies indicate that while AlkB can demethylate various substrates, the recognition and processing of DMT may differ from other methylated bases due to structural variations .
Mutagenicity and Cytotoxicity
Research has also focused on the mutagenic potential of DMT. In a study examining the effects of alkylating agents on DNA, it was found that DMT could induce mutations when incorporated into DNA strands . The mutagenic properties are attributed to its ability to mispair during DNA replication, leading to erroneous base pairing.
Case Study: Mutagenicity Assessment
In an experimental setup using E. coli strains deficient in DNA repair mechanisms, DMT was shown to increase mutation rates significantly compared to unmodified thymine. This highlights the potential risks associated with its incorporation into nucleic acids.
Therapeutic Implications
Given its structural similarity to thymine and its biological activities, DMT may have potential applications in therapeutic contexts. For instance:
- Antiviral Applications : Due to its ability to interfere with viral replication processes by mimicking nucleobases.
- Cancer Research : Investigating the role of methylated bases in tumorigenesis could provide insights into cancer biology.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 1,3-dimethylthymine, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : this compound is synthesized via gamma irradiation of N₂O-saturated aqueous solutions containing thymidine derivatives and excess formate ions. Key parameters include maintaining N₂O saturation to generate hydroxyl radicals (•OH) and controlling pH to stabilize intermediates. Optimization involves adjusting radiation dose (e.g., 10–50 kGy) and formate concentration (10⁻³–10⁻² mol/dm³) to balance radical yield and product purity .
- Characterization : Post-synthesis, UV-Vis spectroscopy (200–300 nm range) and HPLC with a C18 column are used to verify purity. Reference spectra for thymine derivatives (e.g., λₘₐₓ ≈ 265 nm) should be compared to detect impurities .
Q. How can hydroxyl radical (•OH) adducts of this compound be distinguished spectroscopically?
- Methodological Answer : The C(5) and C(6) OH adducts exhibit distinct UV absorption spectra. To isolate their contributions: (i) Generate a mixture of adducts via •OH radical addition under controlled pH (e.g., pH 7.0). (ii) Use spectral subtraction: First, obtain the C(6) adduct spectrum by selective quenching of C(5) intermediates (e.g., via bromide scavengers). Subtract this from the composite spectrum to resolve the C(5) adduct profile .
- Validation : Compare results with published spectra for 1,3-dimethyluracil analogs, which share similar electronic transitions .
Advanced Research Questions
Q. How can conflicting data on the redox behavior of this compound in metal complexation studies be resolved?
- Methodological Answer : Discrepancies in redox potentials (e.g., Pt(II) vs. Pd(II) complexes) arise from solvent polarity and ligand coordination modes. To resolve these: (i) Perform cyclic voltammetry in acetonitrile with a SCE reference electrode to standardize measurements. (ii) Use X-ray crystallography to confirm coordination geometry (e.g., square planar for Pt(II) complexes) and correlate with electrochemical data .
- Case Study : For platinum complexes, redox potentials (E₀ ≈ 0.5–0.7 V vs. SCE) correlate with DNA binding affinity, while palladium analogs show lower potentials due to weaker ligand fields .
Q. What experimental strategies mitigate artifacts in radical-mediated degradation studies of this compound?
- Methodological Answer : Artifacts arise from secondary radical reactions (e.g., CO₂•⁻ interference). Mitigation steps include: (i) Using selective scavengers (e.g., t-butanol for •OH, formate for CO₂•⁻). (ii) Conducting pulse radiolysis with time-resolved spectroscopy to track transient species (e.g., µs–ms timescales). (iii) Validating product ratios via GC-MS or LC-MS to distinguish primary vs. secondary degradation pathways .
- Data Interpretation : Compare G-values (radiation chemical yields) with literature benchmarks (e.g., G ≈ 0.3–0.5 µmol/J for thymine derivatives) to assess reaction efficiency .
Q. How can computational modeling enhance the design of this compound derivatives for targeted DNA interactions?
- Methodological Answer : (i) Use density functional theory (DFT) to calculate charge distribution and H-bonding capacity at the O(2) and N(3) sites. (ii) Perform molecular dynamics (MD) simulations to predict binding stability in duplex DNA (e.g., B-DNA conformation). (iii) Validate predictions via fluorescence quenching assays with ethidium bromide to measure intercalation efficiency .
- Limitations : Solvation effects and force field accuracy (e.g., AMBER vs. CHARMM) must be calibrated against experimental data .
Q. Tables for Key Data
Table 1. Spectral Signatures of this compound Derivatives
Compound | UV λₘₐₓ (nm) | Radical Adduct Type | Reference |
---|---|---|---|
This compound | 265 | N/A | |
C(5) OH Adduct | 245 | •OH addition | |
C(6) OH Adduct | 290 | •OH addition |
Table 2. Redox Potentials of Metal Complexes
Metal Complex | E₀ (V vs. SCE) | Solvent | Reference |
---|---|---|---|
Pt(II)-DMT | 0.68 | Acetonitrile | |
Pd(II)-DMT | 0.52 | Acetonitrile |
特性
IUPAC Name |
1,3,5-trimethylpyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-4-8(2)7(11)9(3)6(5)10/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWQEVXICGSHEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N(C1=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196014 | |
Record name | N,N-Dimethylthymine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4401-71-2 | |
Record name | N,N-Dimethylthymine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004401712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethylthymine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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